

A Comparative Spectroscopic Analysis of 2-Amino-4-isopropylphenol and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-isopropylphenol

Cat. No.: B1269349

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Amino-4-isopropylphenol** and its structural isomers. The information presented is intended to aid in the identification, characterization, and differentiation of these closely related compounds, which is crucial in the fields of medicinal chemistry, materials science, and synthetic chemistry. The data has been compiled from various sources, and while efforts have been made to provide a comprehensive overview, direct comparison should be considered with the understanding that experimental conditions may vary between datasets.

Introduction to 2-Amino-4-isopropylphenol and Its Isomers

2-Amino-4-isopropylphenol is an aromatic organic compound containing amino, hydroxyl, and isopropyl functional groups attached to a benzene ring. Its isomers, which share the same molecular formula ($C_9H_{13}NO$) but differ in the substitution pattern on the aromatic ring, can exhibit distinct physical, chemical, and biological properties. Accurate spectroscopic characterization is therefore essential for unambiguous identification and for understanding structure-activity relationships. This guide focuses on the comparison of **2-Amino-4-isopropylphenol** with five of its key positional isomers.

The structures of **2-Amino-4-isopropylphenol** and its compared isomers are illustrated below.

2-Amino-6-isopropylphenol

2A6iP

2-Amino-5-isopropylphenol

2A5iP

4-Amino-3-isopropylphenol

4A3iP

3-Amino-4-isopropylphenol

3A4iP

4-Amino-2-isopropylphenol

4A2iP

2-Amino-4-isopropylphenol

2A4iP

[Click to download full resolution via product page](#)

Figure 1: Chemical structures of **2-Amino-4-isopropylphenol** and its isomers.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **2-Amino-4-isopropylphenol** and its isomers.

¹H NMR and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern of the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Isopropyl (CH)	Isopropyl (CH ₃)	-NH ₂	-OH
2-Amino-4-isopropylphenol	6.5-7.0 (m)	~2.8 (septet)	~1.2 (d)	Data not available	Data not available
4-Amino-2-isopropylphenol	6.6-6.9 (m)	~3.1 (septet)	~1.2 (d)	Data not available	Data not available
3-Amino-4-isopropylphenol	6.1-7.0 (m)	~3.2 (septet)	~1.2 (d)	Data not available	Data not available
4-Amino-3-isopropylphenol	6.6-6.8 (m)	~3.3 (septet)	~1.2 (d)	Data not available	Data not available
2-Amino-5-isopropylphenol	6.6-6.9 (m)	~2.8 (septet)	~1.2 (d)	Data not available	Data not available
2-Amino-6-isopropylphenol	6.5-6.9 (m)	~3.2 (septet)	~1.2 (d)	Data not available	Data not available

Note: The data presented are estimations based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions. "m" denotes a multiplet, "septet" a septet, and "d" a doublet.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic C-O	Aromatic C-N	Other Aromatic C	Isopropyl (CH)	Isopropyl (CH ₃)
2-Amino-4-isopropylphenol	~145-150	~135-140	~115-130	~33	~24
4-Amino-2-isopropylphenol	~148-152	~140-145	~115-135	~27	~23
3-Amino-4-isopropylphenol	~150-155	~145-150	~105-130	~28	~24
4-Amino-3-isopropylphenol	~140-145	~140-145	~115-130	~34	~24
2-Amino-5-isopropylphenol	~145-150	~135-140	~110-125	~34	~24
2-Amino-6-isopropylphenol	~145-150	~130-135	~115-125	~27	~23

Note: The data presented are estimations based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key FTIR Absorption Bands (in cm^{-1})

Compound	O-H Stretch	N-H Stretch	Aromatic C-H Stretch	C=C Stretch (Aromatic)	C-N Stretch	C-O Stretch
2-Amino-4-isopropylphenol	~3300-3400 (broad)	~3300-3500	~3000-3100	~1500-1600	~1250-1350	~1200-1300
4-Amino-2-isopropylphenol	~3300-3400 (broad)	~3300-3500	~3000-3100	~1500-1600	~1250-1350	~1200-1300
3-Amino-4-isopropylphenol	~3300-3400 (broad)	~3300-3500	~3000-3100	~1500-1600	~1250-1350	~1200-1300
4-Amino-3-isopropylphenol	~3300-3400 (broad)	~3300-3500	~3000-3100	~1500-1600	~1250-1350	~1200-1300
2-Amino-5-isopropylphenol	~3300-3400 (broad)	~3300-3500	~3000-3100	~1500-1600	~1250-1350	~1200-1300
2-Amino-6-isopropylphenol	~3300-3400 (broad)	~3300-3500	~3000-3100	~1500-1600	~1250-1350	~1200-1300

Note: The exact positions and shapes of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

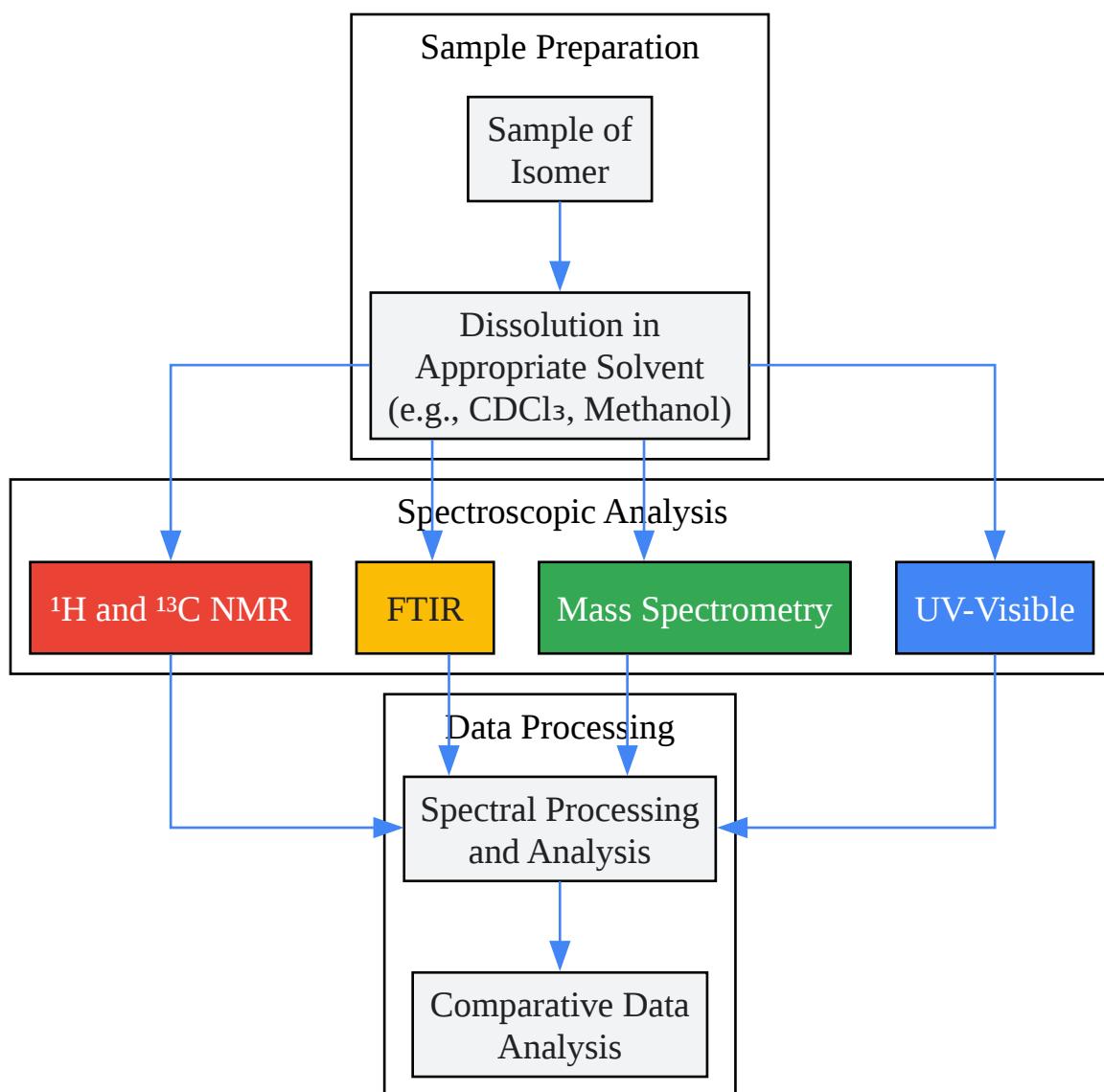
Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z]
2-Amino-4-isopropylphenol	151	136 ($[M-CH_3]^+$), 108 ($[M-C_3H_7]^+$)
4-Amino-2-isopropylphenol	151	136 ($[M-CH_3]^+$), 108 ($[M-C_3H_7]^+$)
3-Amino-4-isopropylphenol	151	136 ($[M-CH_3]^+$), 108 ($[M-C_3H_7]^+$)
4-Amino-3-isopropylphenol	151	136 ($[M-CH_3]^+$), 108 ($[M-C_3H_7]^+$)
2-Amino-5-isopropylphenol	151	136 ($[M-CH_3]^+$), 108 ($[M-C_3H_7]^+$)
2-Amino-6-isopropylphenol	151	136 ($[M-CH_3]^+$), 108 ($[M-C_3H_7]^+$)

Note: The fragmentation patterns of these isomers are expected to be very similar, making differentiation by mass spectrometry alone challenging without high-resolution analysis and careful comparison of fragment ion intensities.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule.


Table 5: UV-Visible Absorption Maxima (λ_{max})

Compound	λmax 1 (nm)	λmax 2 (nm)	Solvent
2-Amino-4-isopropylphenol	~230-240	~280-290	Methanol or Ethanol
4-Amino-2-isopropylphenol	~230-240	~285-295	Methanol or Ethanol
3-Amino-4-isopropylphenol	~230-240	~280-290	Methanol or Ethanol
4-Amino-3-isopropylphenol	~230-240	~280-290	Methanol or Ethanol
2-Amino-5-isopropylphenol	~230-240	~280-290	Methanol or Ethanol
2-Amino-6-isopropylphenol	~230-240	~280-290	Methanol or Ethanol

Note: The λmax values can be influenced by the solvent polarity and pH.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. It is recommended to consult specific literature for detailed procedures if available.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Amino-4-isopropylphenol and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269349#spectroscopic-comparison-of-2-amino-4-isopropylphenol-with-its-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com